10-OH-NBP-d4
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Overview
Description
10-Hydroxy-3-n-butylphthalide-d4 (10-OH-NBP-d4) is a deuterium-labeled derivative of 10-Hydroxy-3-n-butylphthalide (10-OH-NBP). This compound is a hydroxylated metabolite of 3-n-Butylphthalide (NBP), which is known for its neuroprotective properties and ability to penetrate the blood-brain barrier .
Preparation Methods
The synthesis of 10-Hydroxy-3-n-butylphthalide-d4 involves the deuterium labeling of 10-Hydroxy-3-n-butylphthalide. The specific synthetic routes and reaction conditions for this process are not widely documented, but it generally involves the incorporation of deuterium atoms into the molecular structure of 10-Hydroxy-3-n-butylphthalide . Industrial production methods for such compounds typically involve controlled synthesis in specialized laboratories to ensure the purity and stability of the deuterium-labeled product.
Chemical Reactions Analysis
10-Hydroxy-3-n-butylphthalide-d4, like its non-deuterated counterpart, can undergo various chemical reactions including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-Hydroxy-3-n-butylphthalide-d4 is primarily used in scientific research due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely. Its applications include:
Chemistry: Used as a reference standard for chemical identification and quantification.
Biology: Helps in studying metabolic processes and pathways.
Medicine: Investigated for its potential neuroprotective effects and its role in cerebral ischemia research.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism by which 10-Hydroxy-3-n-butylphthalide-d4 exerts its effects is similar to that of 10-Hydroxy-3-n-butylphthalide. It penetrates the blood-brain barrier and exerts neuroprotective effects by increasing blood flow in the cerebral ischemic area and inhibiting the release of neurotransmitters like 5-hydroxytryptamine and glutamate . The molecular targets and pathways involved include the c-Jun N-terminal kinase pathway .
Comparison with Similar Compounds
10-Hydroxy-3-n-butylphthalide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
3-Hydroxy-3-n-butylphthalide (3-OH-NBP): Another hydroxylated metabolite of NBP.
10-Hydroxy-3-n-butylphthalide (10-OH-NBP): The non-deuterated version of 10-Hydroxy-3-n-butylphthalide-d4
These compounds share similar neuroprotective properties but differ in their specific metabolic pathways and stability profiles.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4,5,6,7-tetradeuterio-3-(3-hydroxybutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3/i2D,3D,4D,5D |
InChI Key |
BOPXPQRBGFXGQN-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(OC2=O)CCC(C)O)[2H])[2H] |
Canonical SMILES |
CC(CCC1C2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
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